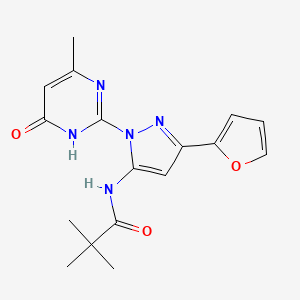

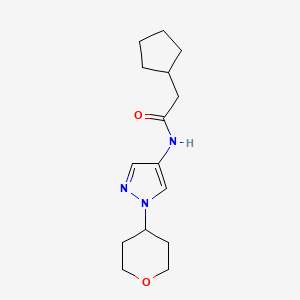

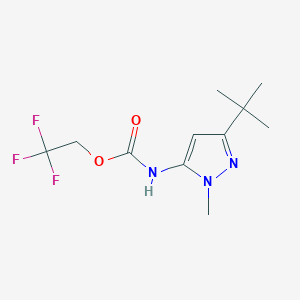

![molecular formula C8H16ClNO B2534010 (4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride CAS No. 2248349-36-0](/img/structure/B2534010.png)

(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2248349-36-0 . It is also known as “{1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanamine hydrochloride” with the CAS Number: 2243513-96-2 . The compound is typically stored at room temperature and comes in a powder form .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the sources I have do not provide more detailed physical and chemical properties such as melting point, boiling point, and density.Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The compound can be used in the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives . These derivatives have a wide range of applications in various fields of research and industry .

Preparation of Polymers

Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives, which can be synthesized from this compound, are known to generate useful polymers upon oxa ring openings .

Radical-Induced Alkene Polymerizations

2-Methylidene-7-oxanorbornane, a derivative of 7-oxabicyclo[2.2.1]heptane, has been used in radical-induced alkene polymerizations .

Synthesis of Bioactive Compounds

7-Oxanorbornanes, which can be synthesized from this compound, are found in nature and some of these have interesting biological properties . Analogues of these compounds have also been found to be bioactive .

Herbicides

Some analogues of 7-oxanorbornanes, which can be synthesized from this compound, have been found to be effective as herbicides .

Asymmetric Total Synthesis

7-Oxanorbornanes are readily available through Diels–Alder reactions or other methods and a large number of these bicyclic templates are available enantiomerically enriched . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .

C–C Bond Cleavage

The Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is the most used reaction to cleave a C–C bond of the 7-oxabicyclo[2.2.1]heptanes . Other routes have used retro-Claisen, retro-Diekmann, and Grob fragmentations .

Synthesis of Rare Sugars and Analogues

7-Oxanorbornanes are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

(4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-7-2-3-8(4-7,5-9)10-6-7;/h2-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUUQAPIOZEEII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)(OC2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

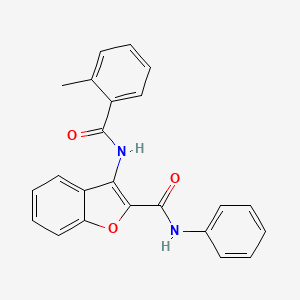

![N-[2-[2-[[Acetyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533928.png)

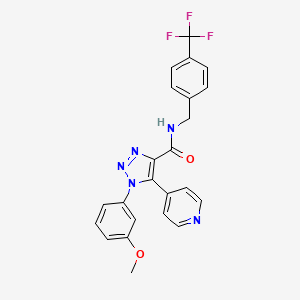

![1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2533931.png)

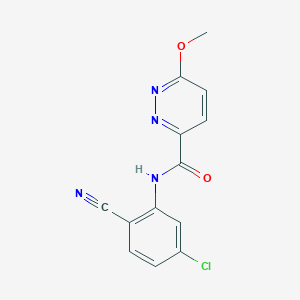

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B2533933.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide](/img/structure/B2533940.png)

![3-amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide](/img/structure/B2533945.png)